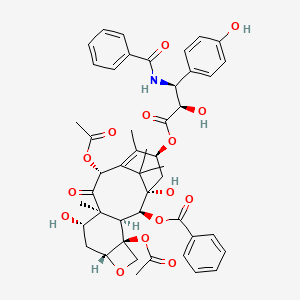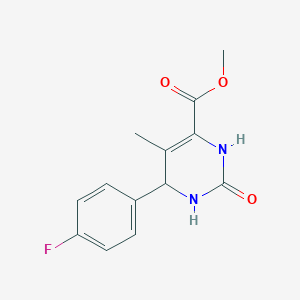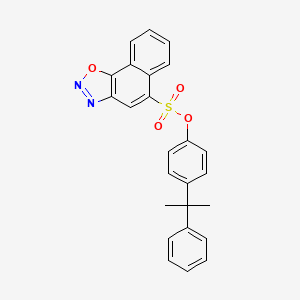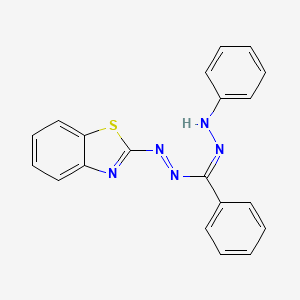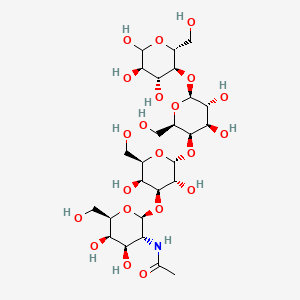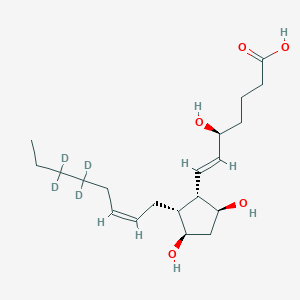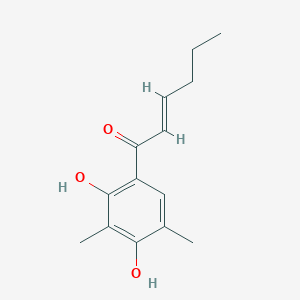
(E)-1-(2,4-Dihydroxy-3,5-dimethylphenyl)hex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2,4-Dihydroxy-3,5-dimethylphenyl)hex-2-en-1-one is an organic compound characterized by its phenolic structure and conjugated enone system. Compounds with similar structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-Dihydroxy-3,5-dimethylphenyl)hex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dihydroxy-3,5-dimethylbenzaldehyde and hex-2-en-1-one.
Condensation Reaction: A base-catalyzed aldol condensation reaction is employed to form the enone linkage. Common bases used include sodium hydroxide or potassium hydroxide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(2,4-Dihydroxy-3,5-dimethylphenyl)hex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The enone system can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromination using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as UV-absorbing agents.
Mécanisme D'action
The mechanism of action of (E)-1-(2,4-Dihydroxy-3,5-dimethylphenyl)hex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The phenolic hydroxyl groups can participate in hydrogen bonding and redox reactions, while the enone system can undergo Michael addition reactions with nucleophiles. These interactions can modulate biological pathways and exert various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(2,4-Dihydroxyphenyl)hex-2-en-1-one: Lacks the methyl groups on the aromatic ring.
(E)-1-(2,4-Dihydroxy-3,5-dimethylphenyl)but-2-en-1-one: Has a shorter alkyl chain.
Uniqueness
(E)-1-(2,4-Dihydroxy-3,5-dimethylphenyl)hex-2-en-1-one is unique due to the presence of both the phenolic hydroxyl groups and the conjugated enone system, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C14H18O3 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
(E)-1-(2,4-dihydroxy-3,5-dimethylphenyl)hex-2-en-1-one |
InChI |
InChI=1S/C14H18O3/c1-4-5-6-7-12(15)11-8-9(2)13(16)10(3)14(11)17/h6-8,16-17H,4-5H2,1-3H3/b7-6+ |
Clé InChI |
NVCDMNDQOPHHAQ-VOTSOKGWSA-N |
SMILES isomérique |
CCC/C=C/C(=O)C1=C(C(=C(C(=C1)C)O)C)O |
SMILES canonique |
CCCC=CC(=O)C1=C(C(=C(C(=C1)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


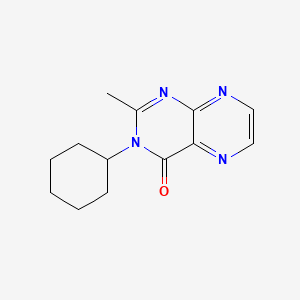
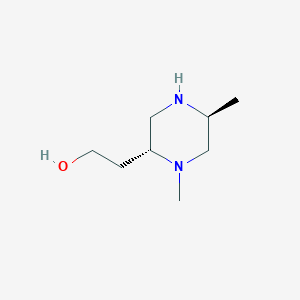
![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![Acetamide,2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[2-(2-nitrophenyl)diazenyl]-](/img/structure/B13819210.png)
![4-[[Amino(methylsulfanyl)methylidene]amino]benzoic acid](/img/structure/B13819215.png)

